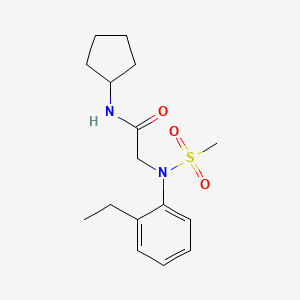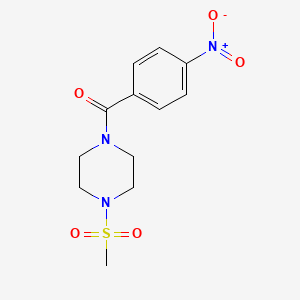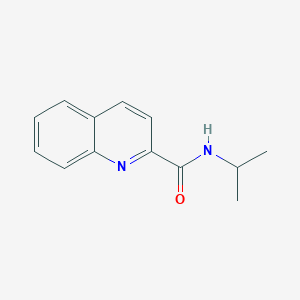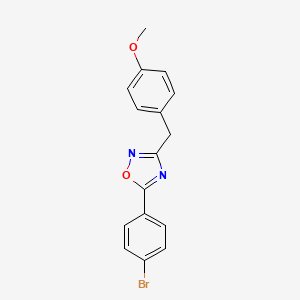
N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide, also known as DPTD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide is not fully understood. However, it is believed that N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide interacts with the target molecule through hydrogen bonding and electrostatic interactions. The interaction between N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide and the target molecule leads to changes in the electronic structure of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide, which results in its fluorescence properties.
Biochemical and physiological effects:
N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been shown to have low toxicity and good biocompatibility, making it a promising compound for biological applications. In vitro studies have shown that N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide can selectively label cancer cells, making it a potential diagnostic tool for cancer. N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has also been shown to have antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the main advantages of using N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide in lab experiments is its high sensitivity and selectivity. N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide can detect target molecules at low concentrations, making it a valuable tool for research. However, the limitations of using N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide include its cost and the need for specialized equipment for detection.
将来の方向性
There are several future directions for the research and development of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of new applications for N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide, such as in the field of biosensors. Additionally, the use of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide in combination with other compounds may lead to the development of new materials with enhanced properties.
合成法
N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide can be synthesized using different methods, including the reaction of 2-aminothiophenol with phthalic anhydride and benzoyl chloride. Another method involves the reaction of 2-aminothiophenol with phthalic anhydride and acetic anhydride. The synthesis of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been studied for its potential applications in various fields, including organic electronics, photovoltaic devices, and fluorescent sensors. In organic electronics, N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In photovoltaic devices, N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs). In fluorescent sensors, N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3-N,4-N-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(17-11-7-3-1-4-8-11)13-14(20-23-19-13)16(22)18-12-9-5-2-6-10-12/h1-10H,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIGVMMDUGLDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NSN=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)


![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)

